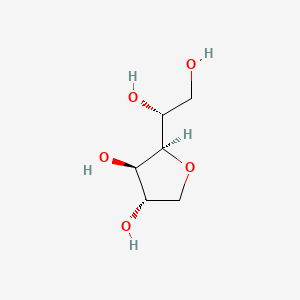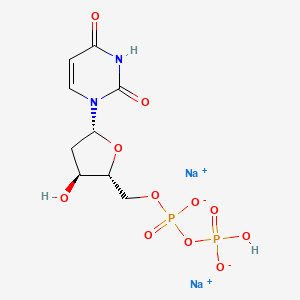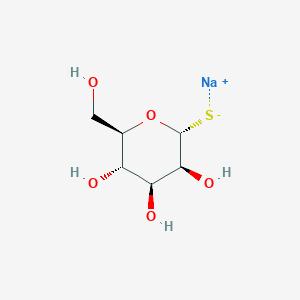
Calcitonin (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcitonin is a protein hormone synthesized and secreted in humans and other mammals primarily by parafollicular cells (C cells) in the thyroid gland . It lowers the concentration of calcium in the blood when it rises above the normal value . It also lowers the concentration of phosphorus in the blood when levels exceed normal . The overall effect of calcitonin is to decrease serum calcium concentrations .
Synthesis Analysis
Calcitonin is formed by the proteolytic cleavage of a larger prepropeptide, which is the product of the CALC1 gene . The CALC1 gene belongs to a superfamily of related protein hormone precursors including islet amyloid precursor protein, calcitonin gene-related peptide, and the precursor of adrenomedullin . Secretion of calcitonin is stimulated by an increase in serum Calcium .
Molecular Structure Analysis
Human calcitonin is a 32-amino-acid peptide with a disulfide bridge between the cysteine residues at positions 1 and 7 and a proline-amide group at the C-terminus . Both the bridge and the amide group along with the full amino acid sequence are necessary for calcitonin’s biological activity .
Chemical Reactions Analysis
Calcitonin gene-related peptide (CGRP) is a neuropeptide released from nerve endings in the skin . It binds to its receptors composed of receptor activity-modifying protein 1 and calcitonin receptor-like receptor to modulate immune cell function .
Physical And Chemical Properties Analysis
Calcitonin is a solid substance with a molecular weight of 3417.85 Da . It is soluble in DMSO at 100 mg/mL .
Wissenschaftliche Forschungsanwendungen
Regulation of Calcium Homeostasis
Calcitonin is a hormone that plays a crucial role in regulating calcium homeostasis . It is synthesized in the parafollicular cells of the thyroid and is secreted in response to an increase in plasma calcium concentration . This hormone lowers circulating calcium levels, thus playing a vital role in maintaining normal calcium homeostasis .
Inhibition of Bone Resorption
Calcitonin has been found to inhibit bone resorption, which can result in increased bone mass . This makes it a potential treatment for conditions like osteoporosis, where bone mass is significantly reduced .
Vasodilation
Calcitonin gene-related peptide (CGRP), which shares structural and functional similarities with calcitonin, acts as a potent vasodilator . This means it can help expand blood vessels, improving blood flow and potentially benefiting conditions like hypertension .
Nociceptive Mediation
CGRP is primarily recognized as a nociceptive mediator . This means it plays a role in the transmission of pain signals in the body . As such, CGRP antagonists are currently utilized for migraine treatment .
Regulation of Intestinal Motility
CGRP also plays a role in regulating intestinal motility . This means it can influence the contraction and relaxation of muscles in the gastrointestinal tract, affecting the movement of food through the digestive system .
Role in Inflammation
CGRP exhibits intriguing complexity as an immunomodulator, displaying both anti-inflammatory and pro-inflammatory effects . This dual role suggests that CGRP could have potential applications in treating various inflammatory conditions .
Wirkmechanismus
Target of Action
Calcitonin (human) primarily targets osteoclasts , which are cells responsible for bone resorption . It also interacts with the calcitonin receptor found primarily in osteoclasts . The role of these targets is crucial in the regulation of bone mineral metabolism and maintenance of calcium and phosphate homeostasis .
Mode of Action
Calcitonin (human) inhibits osteoclast-mediated bone resorption through the regulation of the number and activity of osteoclasts . This action disrupts the cytoskeletal organization of osteoclasts, leading to a decrease in the number of active osteoclasts . The overall effect is a decrease in bone resorption, leading to an increase in bone calcium content and a reduction in the levels of serum calcium and serum phosphorus .
Biochemical Pathways
Calcitonin (human) is involved in the regulation of calcium (Ca2+) metabolism . It acts to reduce blood calcium (Ca2+), opposing the effects of parathyroid hormone (PTH) . This regulation affects the calcium-phosphorus metabolism, leading to decreases in urinary calcium, magnesium, and urine hydroxyproline .
Pharmacokinetics
Calcitonin (human) is metabolized in the kidneys and has a plasma half-life of approximately 5 minutes . This rapid metabolism and elimination mean that the bioavailability of calcitonin (human) can be influenced by factors such as renal function.
Result of Action
The molecular and cellular effects of calcitonin’s action include an increase in bone calcium content, a reduction in the levels of serum calcium and serum phosphorus, and a decrease in the number of active osteoclasts . These changes result in decreased bone resorption and increased bone density .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcitonin (human). For example, lifestyle factors such as smoking, body mass index (BMI), diet, alcohol, and exercise can affect the levels of calcitonin in the body . Among these, smoking has been found to increase calcitonin levels . In terms of pollutants, exposure to certain heavy metals and chemicals can also affect calcitonin levels .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcitonin (human) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of resin with coupling reagent", "Addition of Fmoc-protected amino acid to resin", "Removal of Fmoc group with base", "Coupling of next Fmoc-protected amino acid", "Repeat until full peptide sequence is synthesized", "Cleavage of peptide from resin with cleavage reagent", "Purification of crude peptide", "Oxidation of cysteine residues to form disulfide bonds", "Refolding of peptide to form correct tertiary structure", "Final purification of Calcitonin (human)" ] } | |
CAS-Nummer |
21215-62-3 |
Produktname |
Calcitonin (human) |
Molekularformel |
C151H226N40O45S3 |
Molekulargewicht |
3417.87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
